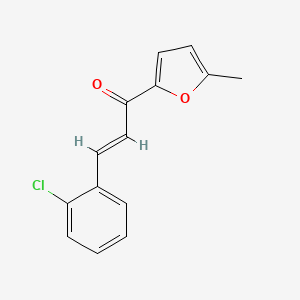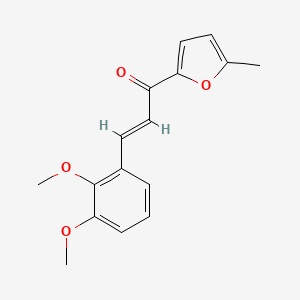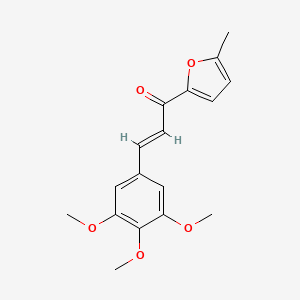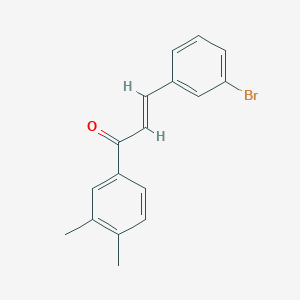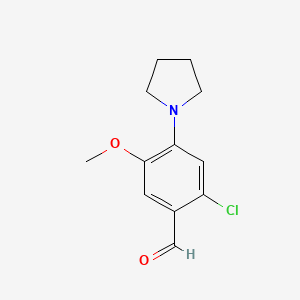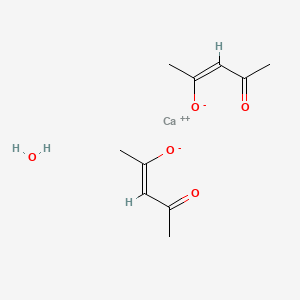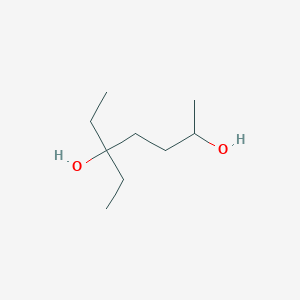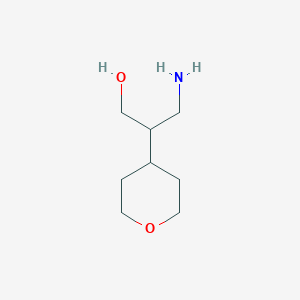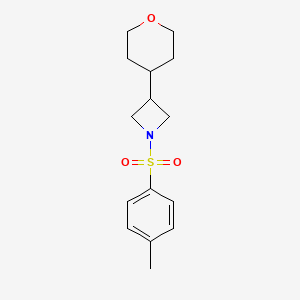
(3-Phenylpropyl)trimethoxysilane, 97%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Phenylpropyl)trimethoxysilane, commonly referred to as 3-PPT, is a silylating agent used in a variety of scientific applications. It is a colorless, odorless, and hygroscopic liquid with a boiling point of 98.5 °C and a melting point of -40.7 °C. This compound is widely used in organic synthesis, polymer chemistry, and biochemistry. 3-PPT has been used in the synthesis of a variety of compounds and materials, such as polymers, surfactants, and biomolecules.
Aplicaciones Científicas De Investigación
3-PPT has been widely used in a variety of scientific research applications. It is commonly used as a silylating agent in organic synthesis and polymer chemistry. It has also been used in the synthesis of a variety of biomolecules, such as peptides, proteins, and nucleic acids. In addition, 3-PPT has been used to modify surfaces and to improve the adhesion of polymers to surfaces.
Mecanismo De Acción
The mechanism of action of 3-PPT is based on its ability to form a silyl ether bond with a variety of functional groups. This is accomplished by the reaction of the trimethoxysilane group with the functional group, resulting in the formation of a silyl ether bond. This reaction is catalyzed by a variety of catalysts, such as pyridine or triethylamine.
Biochemical and Physiological Effects
There is limited information available on the biochemical and physiological effects of 3-PPT. However, it is known that 3-PPT is not toxic when used in the concentrations typically used in scientific research applications. In addition, 3-PPT has been shown to have no mutagenic or carcinogenic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-PPT has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to obtain, and it is stable in a variety of conditions. In addition, it is non-toxic and has no mutagenic or carcinogenic effects. However, 3-PPT does have some limitations. It is not soluble in water, and it can react with a variety of functional groups, which can result in unwanted side reactions.
Direcciones Futuras
The use of 3-PPT in scientific research is likely to continue to grow in the future. It is likely that 3-PPT will continue to be used in the synthesis of a variety of compounds and materials, such as polymers, surfactants, and biomolecules. In addition, 3-PPT may be used in the development of new materials and in the modification of surfaces. Finally, 3-PPT may be used in the development of new methods for drug delivery and in the development of new therapeutic agents.
Métodos De Síntesis
3-PPT is most commonly synthesized by the reaction of trimethoxysilane and 3-phenylpropylchloride. This reaction proceeds in the presence of anhydrous potassium carbonate and a catalytic amount of pyridine. The reaction is typically conducted at a temperature of 80-90 °C, and the reaction is complete within 1-2 hours. The product is then isolated by distillation and purified by column chromatography.
Propiedades
IUPAC Name |
trimethoxy(3-phenylpropyl)silane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20O3Si/c1-13-16(14-2,15-3)11-7-10-12-8-5-4-6-9-12/h4-6,8-9H,7,10-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVHQNHAPYJVORK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CO[Si](CCCC1=CC=CC=C1)(OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20O3Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

